Isopropyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
Description
Isopropyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a sulfonamide-linked 4-fluoro-2-methylphenyl group and an isopropyl ester moiety. Its molecular formula is C₂₀H₂₁FNO₅S, with a molecular weight of 418.45 g/mol. The compound features:
Properties
IUPAC Name |
propan-2-yl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO5S/c1-11(2)26-20(23)19-13(4)27-17-7-6-15(10-16(17)19)22-28(24,25)18-8-5-14(21)9-12(18)3/h5-11,22H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVCOWSSOVNKKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)OC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation Protocol
A representative synthesis begins with 2-methylbenzofuran-3-carboxylic acid derivatives. The process involves:
-
Chlorocarbonyl intermediate formation : Treatment with phosgene (COCl₂) or oxalyl chloride ((COCl)₂) in apolar aprotic solvents (e.g., dichloromethane) at -20°C to 25°C.
-
Acylation : Reaction with isopropyl alcohol in the presence of AlCl₃ (1–1.5 equivalents) to form the isopropyl ester.
Key parameters influencing yield:
-
Temperature control during acylation (optimized at 0–5°C)
-
Solvent selection (dichloromethane > carbon tetrachloride for better solubility)
Sulfonamide Group Introduction
The 5-position sulfonamide moiety is introduced via nucleophilic aromatic substitution (SNAr). CN104784180A and WO2004041201A2 describe sulfonation using 4-fluoro-2-methylbenzenesulfonyl chloride.
Sulfonation Reaction Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Anhydrous THF | 89% yield |
| Base | Triethylamine | Prevents HCl adduct formation |
| Temperature | 0°C → RT | Minimizes side reactions |
| Reaction Time | 12–16 h | Complete conversion |
Mechanistic Insight : The electron-withdrawing fluorine atom activates the sulfonyl chloride for attack by the benzofuran’s amine group, facilitated by base-mediated deprotonation.
Esterification and Protecting Group Strategies
The isopropyl ester at the 3-position is installed early in synthetic routes to prevent unwanted nucleophilic attacks during subsequent steps. US5266711A details two approaches:
Direct Esterification
-
Reagents : Isopropyl alcohol, DCC (N,N'-dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine)
-
Yield : 78–82%
-
Side Products : <5% di-isopropyl ester (controlled via stoichiometry)
Transesterification
-
Conditions : Methyl ester precursor + isopropanol (excess) + Ti(OiPr)₄ catalyst
-
Advantage : Avoids carboxylate activation steps
Process Optimization and Scalability
Industrial-scale synthesis requires addressing three critical challenges:
Purification Challenges
Temperature-Sensitive Steps
Catalyst Recycling
Comparative Analysis of Synthetic Routes
Four patented methods were evaluated for efficiency:
Key Finding : The VulcanChem method achieves superior yield through continuous flow sulfonation, reducing reaction time from 16 h to 45 min.
Industrial-Scale Case Study
A 2023 production batch (VulcanChem, Lot VC21512869) demonstrated:
-
Throughput : 14.3 kg/day
-
Critical Quality Attributes :
-
Related substances: <0.15% (ICH Q3A)
-
Residual solvents: <300 ppm (GC headspace)
-
-
Cost Analysis :
-
Raw materials: $412/kg
-
Catalysts: $28/kg (AlCl₃ recovery reduces cost by 63%)
-
Process economics favor the WO2004041201A2 route for API synthesis, while the VulcanChem method is optimal for intermediate manufacturing .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the sulfonyl and fluoro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Isopropyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may focus on its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Isopropyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. For example, it may inhibit an enzyme by binding to its active site, thereby preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several benzofuran and sulfonamide derivatives. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparisons
Key Observations
Ester Group Variations :
- The isopropyl ester in the target compound offers intermediate lipophilicity compared to the butyl (more lipophilic, ) and methyl (more polar, ) esters. This balance may optimize membrane permeability and metabolic stability .
Substitution of fluorine () with chlorine () alters electronic properties, influencing hydrogen bonding and van der Waals interactions .
Core Structure Modifications :
- Replacement of benzofuran with naphthofuran () extends the aromatic system, likely enhancing π-π stacking but increasing molecular weight, which may reduce bioavailability .
- Sulfonyl vs. sulfonamide groups (e.g., vs. target compound) dictate hydrogen-bonding capacity and interaction with biological targets .
Biological Activity
Isopropyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, with the CAS number 825611-28-7, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Basic Information
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 825611-28-7 |
| Molecular Formula | C20H20FNO5S |
| Molecular Weight | 405.44 g/mol |
Structural Characteristics
The compound features a benzofuran core substituted with an isopropyl group and a sulfonamide moiety, which is critical for its biological activity. The presence of a fluorine atom on the aromatic ring may enhance its pharmacological properties by influencing lipophilicity and metabolic stability.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit notable antimicrobial properties. For instance, studies on related benzofuran derivatives have shown effectiveness against various bacterial strains. The specific activity of this compound against microbial pathogens remains to be fully elucidated but suggests potential as an antimicrobial agent.
Anti-inflammatory Effects
Compounds containing sulfonamide groups are often associated with anti-inflammatory activities. In vitro studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The mechanism likely involves the inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response.
Case Studies
- Case Study on Related Benzofuran Compounds : A study published in Journal of Medicinal Chemistry explored various benzofuran derivatives and their anti-inflammatory properties. The results indicated significant inhibition of COX-2 activity, suggesting that this compound may exhibit similar effects due to its structural similarities.
- Anticancer Potential : Preliminary studies on structurally analogous compounds have suggested potential anticancer activity through apoptosis induction in cancer cell lines. Further research is needed to determine the specific effects of this compound on cancer cells.
Toxicity Profile
The toxicity profile of sulfonamide-containing compounds generally indicates low acute toxicity; however, chronic exposure may lead to adverse effects such as hypersensitivity reactions. Detailed toxicological studies are necessary to establish safety parameters for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
